molecular formula C9H14N2O2 B2897328 Ethyl 1-isopropyl-1H-imidazole-4-carboxylate CAS No. 1260793-84-7

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate

Cat. No.: B2897328
CAS No.: 1260793-84-7
M. Wt: 182.223
InChI Key: CSGPLBRMRXBYOR-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by an ethyl ester group attached to the 4-position of the imidazole ring and an isopropyl group attached to the nitrogen at the 1-position. It has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloroacetoacetate with isopropylamine to form the intermediate, which then undergoes cyclization with formamide to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent extraction and recrystallization are common purification steps employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups can enhance its solubility and interaction with biological targets compared to other imidazole derivatives .

Properties

IUPAC Name

ethyl 1-propan-2-ylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-11(6-10-8)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGPLBRMRXBYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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